molecular formula C22H29N3O4S B10864350 N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10864350
M. Wt: 431.6 g/mol
InChI Key: ZKVYPYYJPIKKII-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core, which is substituted with a 2,5-dimethylphenyl group and a 3,4,5-triethoxybenzoyl group. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazinecarbothioamide Core: This step involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide.

    Substitution with 2,5-Dimethylphenyl Group: The hydrazinecarbothioamide is then reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to introduce the 2,5-dimethylphenyl group.

    Introduction of 3,4,5-Triethoxybenzoyl Group: Finally, the compound is reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIMETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOUREA

Uniqueness

N-(2,5-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both 2,5-dimethylphenyl and 3,4,5-triethoxybenzoyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30)

InChI Key

ZKVYPYYJPIKKII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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